cis-4-Cyclopentene-1,3-diol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

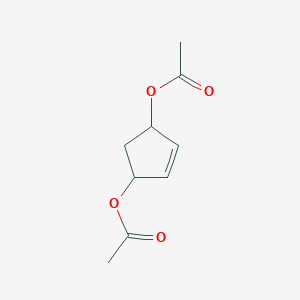

cis-4-Cyclopentene-1,3-diol diacetate: is an organic compound with the molecular formula C9H12O4. It is a derivative of cis-4-Cyclopentene-1,3-diol, where both hydroxyl groups are acetylated. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common synthesis method for cis-4-Cyclopentene-1,3-diol diacetate involves the reaction of pent-1,4-dienone with acetyl chloride. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: cis-4-Cyclopentene-1,3-diol diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the diacetate into corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

cis-4-Cyclopentene-1,3-diol diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-Cyclopentene-1,3-diol diacetate involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release the active diol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the cyclopentene ring and the positioning of the functional groups .

Comparison with Similar Compounds

cis-4-Cyclopentene-1,3-diol: The parent compound without acetylation.

cis-3,5-Diacetoxy-1-cyclopentene: Another diacetate derivative with similar properties.

Uniqueness: cis-4-Cyclopentene-1,3-diol diacetate is unique due to its specific structure, which allows it to serve as a versatile building block in organic synthesis. Its acetoxy groups provide additional reactivity, making it suitable for various chemical transformations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-4-cyclopentene-1,3-diol diacetate?

Methodological Answer: The diacetate is synthesized via acetylation of cis-4-cyclopentene-1,3-diol using acetic anhydride (Ac₂O) under standard acylation conditions . Enzymatic methods, such as selective hydrolysis of the diacetate using Candida cylindracea lipase, can produce enantiomerically pure monoacetates (>97% ee) .

Q. How is the purity and diastereomeric ratio of this compound verified experimentally?

Methodological Answer: ¹H and ¹³C NMR are primary tools for assessing conversion and diastereoselectivity. For example, in copper-catalyzed Grignard alkylations, the major and minor diastereomers are distinguished by ¹³C NMR signals at 136.06 ppm and 134.22 ppm, respectively . Chromatographic techniques (e.g., HPLC) may supplement NMR for enantiomeric excess determination .

Q. What are the key applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a substrate for stereoselective transformations, such as copper-catalyzed Grignard alkylations to generate trans-1,3-disubstituted cyclopentanes . It is also a precursor in palladium-catalyzed annulations to synthesize dihydropyran and bicyclic frameworks .

Advanced Research Questions

Q. How does temperature influence the diastereoselectivity of copper-catalyzed Grignard alkylations with this compound?

Methodological Answer: Lower temperatures (−40°C to 0°C) favor higher diastereoselectivity by stabilizing the SN2' transition state, whereas higher temperatures promote competing SN1 pathways. For example, at −40°C, a 78:22 diastereomer ratio was observed, attributed to Lewis acid coordination and neighboring group participation of the allylic acetate .

Q. What mechanistic insights explain contradictions in diastereoselectivity between mono- and diacetate substrates?

Methodological Answer: The monoacetate exhibits full trans-selectivity due to steric constraints, while the diacetate’s moderate selectivity arises from competing pathways: (i) SN2' attack via neighboring group participation of the non-allylic acetate and (ii) SN1-like carbocation formation. Isotopic labeling or computational studies (DFT) can delineate these pathways .

Q. How can enzymatic methods be optimized for asymmetric synthesis of monoacetates from this compound?

Methodological Answer: Screen lipases (e.g., Candida cylindracea) in biphasic solvent systems (e.g., hexane/buffer) to enhance enantioselectivity. Reaction parameters (pH, temperature, substrate loading) should be tuned to maximize ee. Kinetic resolution protocols can isolate the (−)-enantiomer with >97% ee .

Q. What role does palladium catalysis play in annulation reactions involving this compound derivatives?

Methodological Answer: Pd(0) catalysts enable di-allylic alkylation with β-diketones or β-ketoesters, forming six-membered dihydropyran rings. The reaction proceeds via oxidative addition of the diacetate, followed by nucleophilic attack and reductive elimination. Symmetric electrophiles minimize regioisomer formation .

Q. Key Considerations for Experimental Design

- Contradiction Analysis: When unexpected diastereoselectivity arises, employ mechanistic probes (e.g., deuterium labeling, kinetic isotope effects) to distinguish between SN2' and SN1 pathways .

- Catalytic Screening: Test Pd(0) and Cu(I) catalysts under varying ligand environments to modulate reactivity in annulation or alkylation reactions .

- Enzymatic Selectivity: Use molecular docking simulations to predict lipase-substrate interactions and guide enzyme selection for asymmetric syntheses .

Properties

IUPAC Name |

(4-acetyloxycyclopent-2-en-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPIBFMHHUEUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.